N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-2,5-diphenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S2/c30-20-16-32-25(29(20)19-14-8-3-9-15-19)28-27-23(31)21-22(17-10-4-1-5-11-17)33-24(26-21)18-12-6-2-7-13-18/h1-15H,16H2,(H,27,31)/b28-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGDYVDVIZEQB-AZPGRJICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NNC(=O)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)S1)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\NC(=O)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)/S1)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide is a compound that belongs to the class of thiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research studies and findings.
Chemical Structure and Properties
The compound features a thiazole ring system with a hydrazide functional group. The thiazole moiety is known for its role in various biological applications, while the hydrazide group contributes to enhanced reactivity and potential biological interactions.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives. For instance, a series of compounds structurally related to this compound were evaluated against various bacterial and fungal strains. The findings indicate that these compounds exhibit potent antimicrobial activity:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4d | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
The best activity was observed for compound 4d, which demonstrated significant efficacy against both bacterial and fungal pathogens .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms. For instance, some studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases . The structural modifications in thiazoles can enhance their cytotoxic effects against specific cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation. Molecular docking studies have suggested potential binding interactions with key proteins involved in these pathways .
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiazole derivatives and assessed their antimicrobial activity against eight bacterial and eight fungal species. The results highlighted the superior activity of certain compounds, including those structurally similar to this compound .
- Cytotoxicity Assays : In vitro assays demonstrated that specific thiazole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing therapeutic agents with reduced side effects .
Scientific Research Applications
Antimicrobial Activity
N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide has been evaluated for its antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial and fungal species. For instance, derivatives of thiazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Evaluation
A study reported the synthesis of several thiazole derivatives and their evaluation against eight bacterial and eight fungal pathogens. The most potent compounds exhibited minimum inhibitory concentration (MIC) values in the range of 10.7–21.4 μmol/mL, indicating strong antimicrobial potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Testing
Research has shown that thiazole derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF7) cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory applications. The thiazole ring system is known to possess anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Summary of Applications
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide moiety readily undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is typically facilitated under acidic or solvent-drop grinding conditions .
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Hydrazone formation | Aldehyde (e.g., benzaldehyde), ethanol, reflux | Hydrazone derivative with substituted aryl groups |
Example :
Reacting the carbohydrazide group with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux yields hydrazone derivatives. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .
Cyclization Reactions
The carbohydrazide group can undergo intramolecular cyclization to form triazole or thiadiazole heterocycles under basic or acidic conditions .
Mechanistic Insight :
In basic media, the hydrazide group loses water to form a nitrene intermediate, which cyclizes with adjacent electrophilic sites (e.g., thiazole sulfur or carbonyl carbons) . For example, treatment with POCl₃ promotes cyclodehydration, forming thiadiazole rings .
Acylation and Alkylation
The hydrazide nitrogen acts as a nucleophile, reacting with acyl chlorides or alkyl halides to form acylated or alkylated derivatives .
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, reflux | N-acetylated carbohydrazide | |
| Alkylation | Benzyl chloride, K₂CO₃, DMF | N-alkylated derivative |
Example :
Acetylation with acetic anhydride in pyridine yields N-acetyl-2,5-diphenyl-1,3-thiazole-4-carbohydrazide , confirmed by ¹H-NMR signals at δ 2.22 ppm (CH₃ group) and IR carbonyl stretches at 1686 cm⁻¹ .
Electrophilic Substitution on Thiazole Rings
The electron-rich thiazole rings may undergo electrophilic substitution, though phenyl substituents deactivate the ring. Reactions are typically limited to strongly activating conditions .
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Bromination | Br₂ in acetic acid, RT | 5-Bromo-thiazole derivative |
Limitation :
The phenyl groups at positions 2 and 5 of the thiazole ring reduce reactivity toward electrophiles. Bromination occurs preferentially at the less hindered position (e.g., C-5 of the 4-oxo-thiazolane ring) .
Base-Catalyzed Rearrangements
Under strong alkaline conditions, the oxo-thiazolane ring may undergo ring-opening or tautomerization .
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Tautomerization | NaOH, aqueous ethanol | Enol form stabilized via hydrogen bonding |
Example :
In NaOH/ethanol, the 4-oxo group participates in keto-enol tautomerism, forming an enolate intermediate that can react with electrophiles like alkyl halides .
Oxidation and Reduction
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Thiazolidinone Derivatives Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides () share the thiazolidinone core but replace the 2,5-diphenylthiazole with a benzothiazole-carboxamide group. For example, the benzothiazole derivatives in exhibited moderate antibacterial activity against Staphylococcus aureus (MIC: 32–64 µg/mL), whereas the target compound’s diphenylthiazole system may enhance lipophilicity and membrane permeability .
2.1.2. Triazole-Thione Derivatives Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole-thione ring instead of thiazolidinone. The absence of the thiazole-carbohydrazide bridge in these derivatives reduces hydrogen-bonding capacity, which could diminish binding affinity to microbial targets. IR spectral data (C=S stretch at 1247–1255 cm⁻¹) confirm the thione tautomer, whereas the target compound’s carbonyl (C=O) and hydrazide (NH) groups (observed at ~1663–1682 cm⁻¹ and ~3150–3319 cm⁻¹, respectively) enable additional polar interactions .
Functional Group Variations
2.2.1. Carboxyl vs. Sulfonyl Substituents The target compound’s carbohydrazide group (–CONHNH–) contrasts with sulfonyl (–SO₂–) substituents in ’s triazole derivatives. Sulfonyl groups enhance electron-withdrawing effects and metabolic stability but may reduce solubility. In contrast, the carbohydrazide bridge offers flexibility for tautomerism (e.g., keto-enol equilibria), which could modulate reactivity and bioavailability .
2.2.2. Halogenation Patterns Halogenated analogues (e.g., 4-fluorophenyl or bromophenyl substituents in and ) often exhibit enhanced antimicrobial potency due to increased electronegativity and membrane penetration. The target compound’s non-halogenated phenyl groups may prioritize synthetic simplicity over optimized bioactivity .
Research Tools and Validation
Crystallographic software (e.g., SHELX , ORTEP , WinGX ) has been critical in resolving the structures of analogous compounds (e.g., tautomerism in triazole-thiones) . Spectroscopic techniques (IR, NMR) confirm functional group integrity, as seen in ’s tautomer analysis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide and its intermediates?
- Methodology :
-
Step 1 : Condensation of carbohydrazides or acetohydrazides with substituted aldehydes in ethanol or THF under reflux (190–232°C) to form hydrazone intermediates (e.g., N′-(halophenylmethylidene) derivatives) .
-
Step 2 : Cyclization with sulfanylacetic acid in refluxing toluene or ethanol (173–213°C) to yield thiazolidinone/thiazolone derivatives. Purification involves recrystallization or flash chromatography .
-
Key variables : Solvent choice (THF vs. ethanol), temperature, and substituent effects on yields (37–93%) .
- Example Table :
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH groups .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening approaches are used to assess antimicrobial activity?
- Protocol :
- MIC/MBC assays : Test against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal strains (Candida albicans) .
- Dose range : 10.7–40.2 μmol mL⁻¹×10⁻² for MIC and MBC determination .
Advanced Research Questions
Q. How can reaction optimization strategies improve yields and selectivity in thiazolidinone synthesis?
- Approaches :
- Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) using factorial designs to identify optimal conditions .
- Flow chemistry : Enhances reproducibility and heat transfer for exothermic reactions (e.g., Omura-Sharma-Swern oxidation) .
- Machine learning : Bayesian optimization algorithms prioritize high-yield conditions with minimal experimental runs .
Q. How can contradictions in antimicrobial activity data across derivatives be resolved?
- Analysis framework :
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups like -Cl/-F at para positions) with MIC/MBC ratios .
- Docking studies : Simulate binding to target enzymes (e.g., fungal lanosterol demethylase) to explain potency variations .
Q. What advanced computational methods support molecular design for enhanced bioactivity?
- Methods :
- Molecular docking (AutoDock/Vina) : Predict binding affinities to bacterial dihydrofolate reductase or fungal CYP51 .
- QSAR modeling : Use Hammett constants (σ) or logP values to optimize substituent hydrophobicity .
Q. How are spectroscopic data inconsistencies addressed during structural elucidation?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
